
Octa-2,6-dienedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octa-2,6-dienedioic acid is an organic compound belonging to the class of medium-chain fatty acids. It is characterized by an aliphatic tail containing between 4 and 12 carbon atoms. This compound is weakly acidic, based on its pKa . Its structure includes two double bonds located at the 2nd and 6th positions of the carbon chain, making it a dienedioic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Octa-2,6-dienedioic acid can be synthesized via directed Heck-decarboxylate coupling. This method involves the use of dienedioic acid as a diene building block. The reaction proceeds through a Heck-decarboxylate coupling procedure, where the carboxylic group acts as a directing group to promote the reaction and control regioselectivity . The reaction conditions typically involve the use of bidentate ligands like dppf and dppe, and bases such as NaOAc or CsOAc .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Heck-decarboxylate coupling method provides a scalable and environmentally friendly approach for its synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Octa-2,6-dienedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure and properties.
Substitution: The double bonds in this compound make it susceptible to substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., Br₂) and nucleophiles (e.g., NH₃) can be used under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes.
Aplicaciones Científicas De Investigación
Octa-2,6-dienedioic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism by which octa-2,6-dienedioic acid exerts its effects involves the Heck-decarboxylate coupling procedure. The carboxylic group acts as a directing group, promoting the reaction and controlling regioselectivity . This mechanism allows for the efficient construction of diene scaffolds, which are crucial in the synthesis of various complex molecules.
Comparación Con Compuestos Similares
Octa-2,6-dienedioic acid can be compared with other similar compounds, such as:
- Bis-trimethylsilylbutadiene
- Diene silanols
- Diene–methyliminodiacetic acid (MIDA) boronate
- Cyclobutenes
These compounds also serve as diene building blocks in synthetic chemistry. this compound is unique due to its environmentally friendly nature and broad substrate scope .
Propiedades
Número CAS |
24816-23-7 |
|---|---|
Fórmula molecular |
C8H10O4 |
Peso molecular |
170.16 g/mol |
Nombre IUPAC |
octa-2,6-dienedioic acid |
InChI |
InChI=1S/C8H10O4/c9-7(10)5-3-1-2-4-6-8(11)12/h3-6H,1-2H2,(H,9,10)(H,11,12) |
Clave InChI |
HLEWRNFSHDSFFF-UHFFFAOYSA-N |
SMILES canónico |
C(CC=CC(=O)O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


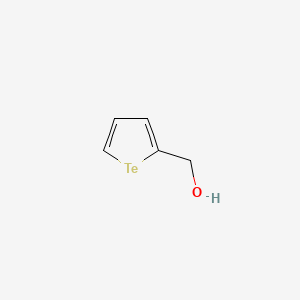
![Butane-1,4-diol;hexanedioic acid;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14694637.png)

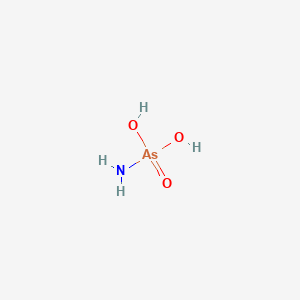
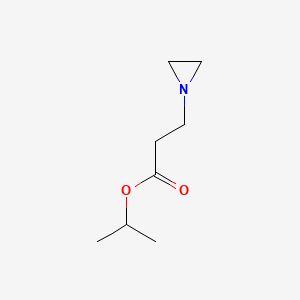
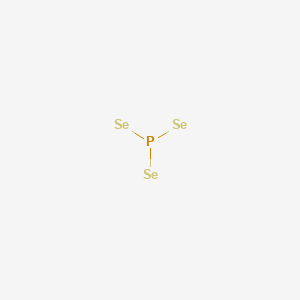
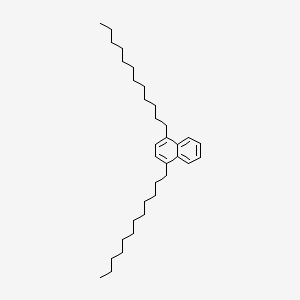
![9-Azabicyclo[4.2.1]nona-2,4-diene-9-carbaldehyde](/img/structure/B14694670.png)
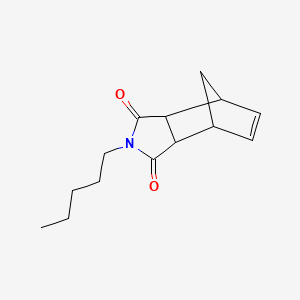
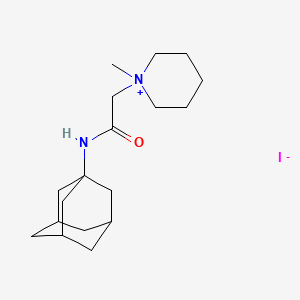
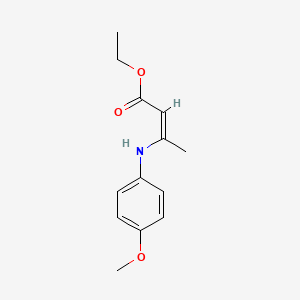
![2-[2-(3,4-Dimethoxyphenyl)cyclohexyl]sulfanylacetic acid](/img/structure/B14694694.png)
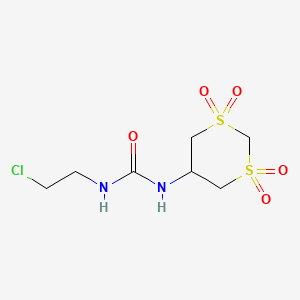
![N-[(5-nitrofuran-2-yl)methylideneamino]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B14694706.png)
